molecular formula C10H9NO3S B3364239 5-Methoxy-benzo[d]isothiazole-3-carboxylic acid methyl ester CAS No. 1123169-14-1

5-Methoxy-benzo[d]isothiazole-3-carboxylic acid methyl ester

Cat. No.: B3364239
CAS No.: 1123169-14-1
M. Wt: 223.25 g/mol
InChI Key: KNUAAKYINZNFGJ-UHFFFAOYSA-N
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Description

5-Methoxy-benzo[d]isothiazole-3-carboxylic acid methyl ester (CAS: 1353988-94-9) is a heterocyclic compound featuring a benzo[d]isothiazole core substituted with a methoxy group at position 5 and a methyl ester at position 2. The benzo[d]isothiazole scaffold combines aromaticity with a sulfur and nitrogen-containing heterocycle, conferring unique electronic and steric properties.

Key structural features include:

  • Benzo[d]isothiazole core: A fused benzene-isothiazole system, enhancing stability and enabling π-π interactions.
  • Methoxy group: Electron-donating substituent at position 5, influencing solubility and reactivity.
  • Methyl ester: A polarizable functional group at position 3, facilitating derivatization or hydrolysis to carboxylic acids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methoxy-1,2-benzothiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-13-6-3-4-8-7(5-6)9(11-15-8)10(12)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUAAKYINZNFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SN=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201228340
Record name Methyl 5-methoxy-1,2-benzisothiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-14-1
Record name Methyl 5-methoxy-1,2-benzisothiazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123169-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methoxy-1,2-benzisothiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-benzo[d]isothiazole-3-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-benzo[d]isothiazole-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

5-Methoxy-benzo[d]isothiazole-3-carboxylic acid methyl ester exhibits a range of biological activities that make it a valuable compound in pharmaceutical research:

  • Antiviral Properties: Research indicates that derivatives of isothiazoles, including this compound, have shown promising anti-poliovirus activity. Such compounds are being explored for their potential in treating viral infections and related diseases .
  • Neuroprotective Effects: Some studies highlight the neuroprotective properties of isothiazole derivatives, suggesting their efficacy in models of neuroinflammation and neurodegeneration. This positions them as potential candidates for treating conditions like Parkinson's disease .
  • Anticancer Activity: The compound has been investigated for its role in cancer therapy. Certain derivatives have been synthesized that demonstrate inhibitory effects on cancer cell lines, indicating the potential for developing new anticancer agents .

Synthetic Methodologies

The synthesis of this compound involves several key steps that enhance its accessibility for research and application:

  • Synthesis Pathway: The compound can be synthesized through a two-step reaction involving the acylation of amino acids with specific isothiazole derivatives. This method has been refined to improve yield and efficiency .
  • Metal-Free Conditions: Recent advancements have introduced metal-free conditions for synthesizing isothiazole derivatives, promoting greener chemistry practices that reduce environmental impact .

Case Study 1: Neuroprotective Activity

A study demonstrated the neuroprotective effects of various isothiazole derivatives, including this compound. In vitro tests showed that these compounds could significantly reduce neuronal cell death induced by oxidative stress, suggesting their potential use in neurodegenerative diseases.

Case Study 2: Anticancer Screening

In another investigation, a series of synthesized isothiazole derivatives were screened against multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, showcasing their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 5-Methoxy-benzo[d]isothiazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Benzoisothiazole Derivatives

Compounds sharing the benzoisothiazole core but differing in substituents include:

Compound Name Substituents Key Differences Applications/Properties
Benzo[c]isothiazole-4-carboxylic acid Carboxylic acid at position 4 Lack of methoxy and ester groups Intermediate in organic synthesis
5-Bromobenzo[d]isothiazole-3-carboxylic acid Bromine at position 5, carboxylic acid at 3 Bromine increases molecular weight and lipophilicity Potential halogenated pharmacophore
6-Bromobenzo[d]isothiazole-3-carboxylic acid Bromine at position 6 Altered steric effects compared to 5-substituted analogs Studied for regioselective reactivity

Key Findings :

  • Brominated analogs (e.g., 5-Bromo and 6-Bromo derivatives) exhibit higher molecular weights and altered electronic profiles due to halogen electronegativity, which may enhance binding to hydrophobic targets .

Isoxazole and Thiophene-Based Analogs

Compounds with heterocyclic cores other than isothiazole but similar ester functionalities:

Compound Name Core Structure Substituents Key Differences
5-(Benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester () Isoxazole Benzoyloxymethyl at position 5, ethyl ester at 3 Increased lipophilicity due to benzoyl group
{5-Methyl-6-[5-(4-chloro-phenyl)-isoxazol-3-ylmethoxy]-benzo[b]thiophen-3-yl}-acetic acid methyl ester () Benzo[b]thiophene Chlorophenyl-isoxazole methoxy, acetic acid methyl ester Thiophene core alters electron delocalization
Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate () Isoxazole Iodophenyl at position 5, methyl ester at 3 Heavy atom (iodine) enhances radiopharmaceutical potential

Key Findings :

  • Isoxazole derivatives (e.g., and ) exhibit higher metabolic stability compared to isothiazoles due to reduced susceptibility to nucleophilic attack .
  • Thiophene-containing analogs () demonstrate distinct electronic properties, as sulfur’s lower electronegativity compared to nitrogen in isothiazoles reduces ring aromaticity, impacting redox behavior .

Aliphatic and Aromatic Methyl Esters

Methyl esters of fatty acids and diterpenoids ():

Compound Class Example Structural Features Key Differences
Long-chain fatty acid methyl esters Palmitic acid methyl ester () Aliphatic chain with ester group Higher volatility and lower melting points
Diterpenoid methyl esters Sandaracopimaric acid methyl ester () Polycyclic structure with ester Enhanced rigidity and thermal stability
Aromatic methyl esters Dehydroabietic acid methyl ester () Phenanthrene core with ester UV absorption and fluorescence properties

Key Findings :

  • Aliphatic esters (e.g., palmitic acid methyl ester) are characterized by lower molecular weights and higher volatility, making them suitable for gas chromatography-mass spectrometry (GC-MS) analysis .
  • Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) exhibit rigid structures that influence crystallinity and bioavailability .

Research Implications and Analytical Considerations

  • Synthetic Utility : The target compound’s methoxy and ester groups make it amenable to further functionalization, such as hydrolysis to carboxylic acids or nucleophilic substitution at the methoxy position.
  • Analytical Methods : GC-MS and HPLC are commonly used to characterize methyl esters (e.g., fatty acid esters in ), though the aromaticity of benzo[d]isothiazole derivatives may require alternative techniques like NMR for structural elucidation .

Biological Activity

5-Methoxy-benzo[d]isothiazole-3-carboxylic acid methyl ester (MBIC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological mechanisms, and research findings related to MBIC, supported by data tables and case studies.

Overview of the Compound

  • Chemical Formula : C10H9NO3S
  • Molecular Weight : 219.25 g/mol
  • CAS Number : 1123169-14-1

MBIC is characterized by its unique structure, featuring a methoxy group at the 5-position and a carboxylic acid methyl ester at the 3-position of the benzo[d]isothiazole ring. This structural configuration is believed to contribute to its diverse biological activities.

Synthesis Methods

The synthesis of MBIC typically involves several chemical reactions:

  • Cyclization : The reaction of 5-methoxy-2-nitrobenzoic acid with thionyl chloride to form an acid chloride.
  • Formation of Methyl Ester : Treatment with methylamine leads to the desired methyl ester product.

These methods can be optimized for industrial production, utilizing continuous flow reactors for efficiency and consistency in yield .

Antimicrobial Properties

MBIC exhibits significant antimicrobial activity against various bacterial strains. A study reported that MBIC showed effective inhibition against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 8 μg/mL .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus8
Enterococcus faecalis8
Escherichia coli16
Pseudomonas aeruginosa32

This data suggests that MBIC could be a promising candidate for developing new antimicrobial agents, particularly in combating drug-resistant strains.

Anticancer Activity

Research has indicated that MBIC possesses anticancer properties, particularly against lung cancer cell lines such as A549. In vitro studies demonstrated that MBIC significantly reduced cell viability, with a notable effect observed at concentrations around 50 μM .

Concentration (μM) Cell Viability (%)
0100
1085
2570
5045
10030

The compound's mechanism appears to involve apoptosis induction and inhibition of cell proliferation pathways, making it a candidate for further exploration in cancer therapeutics .

The biological activity of MBIC is attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may modulate pathways associated with cell growth, apoptosis, and inflammation .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated MBIC's effectiveness against clinical isolates of MRSA and multi-drug resistant E. coli, demonstrating potent antibacterial activity and biofilm inhibition .
  • Anticancer Efficacy Assessment : In another study focusing on lung cancer cells, MBIC was shown to significantly reduce cell viability and induce apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Methoxy-benzo[d]isothiazole-3-carboxylic acid methyl ester, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : Synthesis often involves condensation reactions between substituted benzaldehyde derivatives and thioamide precursors, followed by esterification. For example, a zinc chloride-catalyzed cyclization of oximes with ketones or esters (similar to isoxazole synthesis) can be adapted for this compound . Optimization includes:

  • Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions.
  • Catalyst selection : Anhydrous ZnCl₂ or acidic conditions to enhance ring closure efficiency.
  • Solvent choice : Solvent-free conditions or ethanol for recrystallization to improve purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • GC/MS : Ideal for detecting volatile impurities and confirming molecular weight via fragmentation patterns .
  • NMR spectroscopy : ¹H/¹³C NMR resolves methoxy, ester, and aromatic protons, with chemical shifts (e.g., δ 3.8–4.0 ppm for methoxy groups) confirming substitution patterns .
  • X-ray crystallography : Determines crystal packing and molecular conformation, critical for understanding intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

  • Methodological Answer :

  • Cross-validation : Combine NMR, IR, and high-resolution MS to reconcile discrepancies. For example, unexpected NOE effects in NMR may indicate conformational flexibility, requiring computational modeling (DFT) to validate .
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify ambiguous peaks in crowded spectra .

Q. What strategies are employed in studying the structure-activity relationships (SAR) of benzo[d]isothiazole derivatives to enhance their pharmacological potential?

  • Methodological Answer :

  • Substituent variation : Systematically modify the methoxy, ester, or aromatic groups and assay bioactivity (e.g., antimicrobial or enzyme inhibition). For example, replacing the methoxy group with halogens alters electron density, impacting binding affinity .
  • Molecular docking : Use software like AutoDock to predict interactions with target proteins (e.g., COX-2 or kinases), guiding rational design .

Explain the role of crystallographic studies in elucidating the molecular conformation and intermolecular interactions of this compound.

  • Methodological Answer :

  • X-ray diffraction : Reveals torsion angles (e.g., Syn-Clinal conformation between isothiazole and phenyl rings) and hydrogen-bonding networks (e.g., O–H···O dimers) that stabilize the crystal lattice .
  • π-π stacking analysis : Quantifies aromatic ring interactions (e.g., 3.96 Å slippage distance), which influence solubility and solid-state reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methoxy-benzo[d]isothiazole-3-carboxylic acid methyl ester
Reactant of Route 2
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5-Methoxy-benzo[d]isothiazole-3-carboxylic acid methyl ester

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